7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one
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Overview
Description
7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring fused with a triazole ring. The presence of these rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one typically involves the reaction of appropriate hydrazines with hydrazine hydrochlorides under controlled conditions. One common method includes the use of microwave-assisted heating to produce the desired triazole derivatives . The reaction conditions often involve the use of solvents like acetone and catalysts such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This interaction can disrupt various biological processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A similar compound with a triazole ring, known for its antimicrobial and antifungal properties.
1,3,4-Thiadiazine: Another related compound with a thiadiazine ring, used in medicinal chemistry for its diverse pharmacological activities.
Uniqueness
What sets 7-methyl-3-phenyl-4,9-dihydro-8H-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one apart is its unique fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H11N5O |
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Molecular Weight |
241.25 g/mol |
IUPAC Name |
7-methyl-3-phenyl-1,4-dihydro-[1,2,4]triazino[4,3-b][1,2,4]triazin-8-one |
InChI |
InChI=1S/C12H11N5O/c1-8-11(18)13-12-15-14-10(7-17(12)16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,15,18) |
InChI Key |
GYUNWOGKBGWXNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CC(=NNC2=NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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